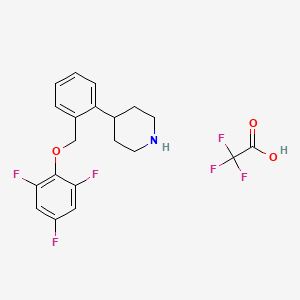![molecular formula C24H24N4OS B15136801 (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine is a complex organic compound that features a thiophene ring, an indazole moiety, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Indazole Synthesis: The indazole moiety can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.
Pyridine Ring Formation: The pyridine ring can be synthesized using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene ring
Reduction Products: Amines from the reduction of nitro groups
Substitution Products: Various substituted pyridine derivatives
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
Its unique structure allows it to interact with specific molecular targets involved in these diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit similar pharmacological properties.
Indazole Derivatives: Compounds such as indomethacin and benzydamine, which contain an indazole moiety, are used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain a pyridine ring, are essential in various biological processes.
Uniqueness
The uniqueness of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine lies in its combination of three distinct heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and material science .
特性
分子式 |
C24H24N4OS |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine |
InChI |
InChI=1S/C24H24N4OS/c1-16(2)9-20(25)14-29-21-10-19(12-26-13-21)18-4-6-24-22(11-18)23(27-28-24)5-3-17-7-8-30-15-17/h4,6-8,10-13,15-16,20H,9,14,25H2,1-2H3,(H,27,28)/t20-/m0/s1 |
InChIキー |
VEZMWMSMHXKTFY-FQEVSTJZSA-N |
異性体SMILES |
CC(C)C[C@@H](COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N |
正規SMILES |
CC(C)CC(COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)

![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)


![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

